1,4-Bis(heptyloxy)benzene
Overview
Description
1,4-Bis(heptyloxy)benzene is an organic compound belonging to the family of benzene derivatives. Its molecular formula is C20H34O2, and it has a molecular weight of 306.5 g/mol. This compound is characterized by the presence of two heptyloxy groups attached to a benzene ring at the 1 and 4 positions. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Bis(heptyloxy)benzene can be synthesized through the reaction of hydroquinone with heptyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like acetone or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
C6H4(OH)2+2C7H15Br→C6H4(OC7H15)2+2HBr
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(heptyloxy)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to hydroquinone derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of halogenated or nitrated benzene derivatives.
Scientific Research Applications
1,4-Bis(heptyloxy)benzene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in the study of membrane proteins and lipid bilayers due to its amphiphilic nature.
Medicine: Investigated for potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of liquid crystals and as an intermediate in the manufacture of specialty chemicals
Mechanism of Action
The mechanism of action of 1,4-Bis(heptyloxy)benzene involves its interaction with molecular targets through its hydrophobic heptyloxy chains and aromatic benzene ring. These interactions can affect the structure and function of biological membranes, proteins, and other macromolecules. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, influencing membrane fluidity and permeability.
Comparison with Similar Compounds
Similar Compounds
- 1,4-Bis(hexyloxy)benzene
- 1,4-Bis(octyloxy)benzene
- 1,4-Bis(decyloxy)benzene
Comparison
1,4-Bis(heptyloxy)benzene is unique due to its specific chain length, which provides a balance between hydrophobicity and solubility. Compared to its analogs with shorter (hexyloxy) or longer (octyloxy, decyloxy) chains, it offers distinct properties that make it suitable for specific applications in liquid crystals and membrane studies .
Properties
IUPAC Name |
1,4-diheptoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O2/c1-3-5-7-9-11-17-21-19-13-15-20(16-14-19)22-18-12-10-8-6-4-2/h13-16H,3-12,17-18H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOCJNJPMMBGQCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)OCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50404054 | |
Record name | SBB060713 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50404054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65128-45-2 | |
Record name | SBB060713 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50404054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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